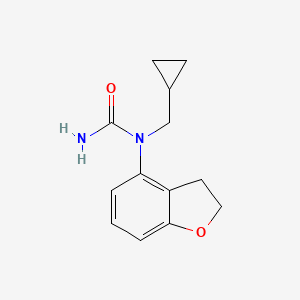
(2Z)-N,3-Dimethyl-1,3-thiazinan-2-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-N,3-Dimethyl-1,3-thiazinan-2-imine is a chemical compound characterized by its unique structure, which includes a thiazinane ring with a double bond in the 2Z configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N,3-Dimethyl-1,3-thiazinan-2-imine typically involves the reaction of 2-piperazinone with hydrazine hydrate in an alcohol solvent to generate piperazine hydrazone. This intermediate is then reacted with ethyl trifluoroacetate in an acetonitrile or ether solvent to obtain N-(2Z)-piperazine-2-subunit trifluoroacetyl hydrazine. Finally, cyclization and salt formation reactions are carried out under the action of hydrochloric acid in an alcohol solvent to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for larger scale production. This includes the use of more efficient solvents and catalysts to increase yield and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z)-N,3-Dimethyl-1,3-thiazinan-2-imine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Amines or thiols in a polar aprotic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(2Z)-N,3-Dimethyl-1,3-thiazinan-2-imine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2Z)-N,3-Dimethyl-1,3-thiazinan-2-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2Z,4E)-2,4-Dienamides: These compounds share a similar structural motif and are used in similar applications, such as in the synthesis of biologically active molecules.
Piperazine Derivatives: Compounds like N-(2Z)-piperazine-2-subunit trifluoroacetyl hydrazine are structurally related and have comparable chemical properties.
Uniqueness
(2Z)-N,3-Dimethyl-1,3-thiazinan-2-imine is unique due to its specific thiazinane ring structure and the 2Z configuration, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
61452-21-9 |
|---|---|
Molekularformel |
C6H12N2S |
Molekulargewicht |
144.24 g/mol |
IUPAC-Name |
N,3-dimethyl-1,3-thiazinan-2-imine |
InChI |
InChI=1S/C6H12N2S/c1-7-6-8(2)4-3-5-9-6/h3-5H2,1-2H3 |
InChI-Schlüssel |
SECOWFQXZFLNRI-UHFFFAOYSA-N |
Kanonische SMILES |
CN=C1N(CCCS1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,3-Bis[(2-hydroxyethyl)sulfanyl]-1-(thiophen-2-YL)prop-2-EN-1-one](/img/structure/B14593400.png)

![[3-(ethoxycarbonylamino)phenyl] N-hydroxy-N-phenylcarbamate](/img/structure/B14593425.png)
![Urea, N-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-N'-phenyl-](/img/structure/B14593431.png)
![2-Amino-7-methyl-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14593433.png)

![Benzene, [[1-(phenylmethylene)propyl]thio]-](/img/structure/B14593443.png)





